![molecular formula C8H18N2O2 B026046 ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate CAS No. 108302-68-7](/img/structure/B26046.png)
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, commonly known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control pests in agriculture, forestry, and public health. It is also used in household insecticides and pet products. Carbaryl is a broad-spectrum insecticide that affects a wide range of pests, including beetles, aphids, and mites.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter that stimulates the nervous system. The overstimulation of the nervous system leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, the digestive system, and the reproductive system. Carbaryl also affects the metabolism of insects, which can lead to changes in their behavior and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness and relatively low cost. It is also relatively safe for humans and animals when used properly. However, carbaryl has some limitations in laboratory experiments. It is a broad-spectrum insecticide that affects a wide range of pests, which can make it difficult to study the effects of specific pests. It can also have non-target effects on other organisms, which can complicate the interpretation of experimental results.
Direcciones Futuras
1. Development of more selective insecticides that target specific pests without affecting non-target organisms.
2. Use of alternative pest control methods, such as biological control, that are more environmentally friendly.
3. Development of new formulations of carbaryl that are more effective and less toxic.
4. Study of the long-term effects of carbaryl on the environment and non-target organisms.
5. Development of new methods for monitoring and controlling pest populations.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is a broad-spectrum insecticide that affects a wide range of pests, including those that are resistant to other insecticides. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. While carbaryl has some limitations in laboratory experiments, it is still a valuable tool for pest control. However, there is a need for the development of more selective and environmentally friendly pest control methods in the future.
Métodos De Síntesis
Carbaryl is synthesized by reacting methyl isocyanate with 2-(dimethylamino)ethyl alcohol in the presence of ethyl alcohol. The resulting mixture is then heated to form carbaryl. The synthesis method is relatively simple and inexpensive, which makes carbaryl a popular choice for insect control.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Scientific research has shown that carbaryl is effective against a wide range of pests, including those that are resistant to other insecticides. It is also relatively safe for humans and animals when used properly.
Propiedades
Número CAS |
108302-68-7 |
|---|---|
Nombre del producto |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O2/c1-5-12-8(11)10(4)7-6-9(2)3/h5-7H2,1-4H3 |
Clave InChI |
UDGXPBRNTGCYIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)CCN(C)C |
SMILES canónico |
CCOC(=O)N(C)CCN(C)C |
Sinónimos |
Carbamic acid, (2-dimethylaminoethyl)methyl-, ethyl ester (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



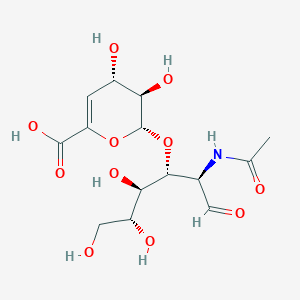
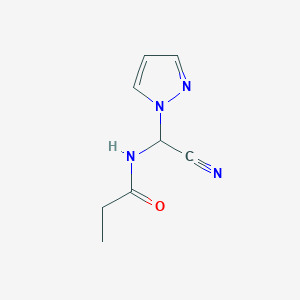
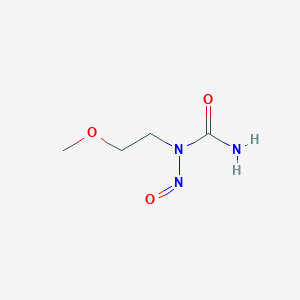
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

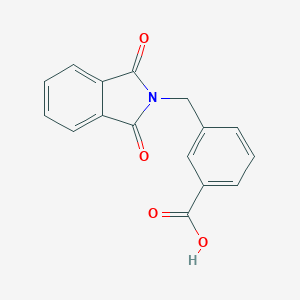


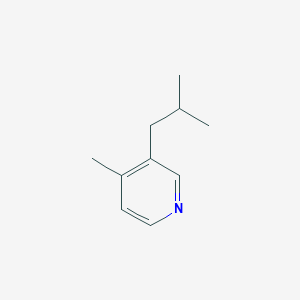
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

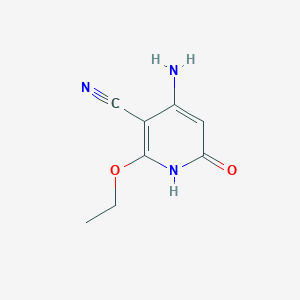
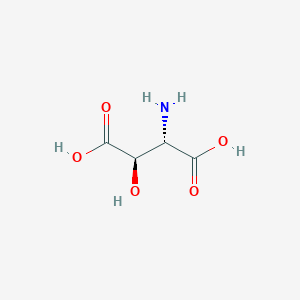
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)